The synthesis of urdamycinone B has been explored through various methodologies. A notable approach involves the C-glycosidation of naphthol with unprotected D-olivose, followed by a Diels–Alder reaction using C-glycosyl juglone as a key intermediate. This method allows for the construction of the complex structure characteristic of urdamycinone B while maintaining stereochemical integrity .
In another study, a stereoselective synthesis was developed that emphasized the importance of controlling stereochemistry during the synthesis process to achieve the desired product efficiently. This approach highlights the versatility of synthetic strategies available for constructing this antibiotic .
Urdamycinone B possesses a unique molecular structure featuring multiple fused rings and a sugar moiety. The compound's molecular formula is C₁₄H₁₈O₅, and its structure includes an aromatic system that contributes to its biological activity. The key structural components include:
The molecular structure can be represented as follows:
The mechanism of action of urdamycinone B primarily involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This action disrupts cellular processes essential for bacterial growth and reproduction. The compound's structural features allow it to bind effectively to ribosomal RNA, leading to interference with peptide chain elongation during translation. The specific binding affinities and kinetic parameters are still under investigation but are crucial for understanding its efficacy against various bacterial strains .
Urdamycinone B exhibits several notable physical and chemical properties:
These properties are essential for determining appropriate storage conditions and potential formulations for therapeutic use .
Urdamycinone B has garnered interest in scientific research due to its promising biological activities, particularly its antitumor properties. Studies have indicated that it may exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further investigation in cancer therapy. Additionally, ongoing research aims to explore its potential applications in treating bacterial infections due to its antibiotic properties .
Urdamycinone B emerged during the "golden age" of antibiotic discovery from actinomycetes, a period marked by systematic screening of soil-derived Streptomyces species for bioactive metabolites. Initially identified as the aglycone core of urdamycin glycosides, its structural elucidation in the late 20th century coincided with advances in spectroscopic techniques like NMR and mass spectrometry. This compound exemplifies the chemical diversity of angucyclines—polyketides characterized by their angular tetracyclic benz[a]anthracene scaffold [9]. Historically, urdamycinone B’s discovery underscored a critical shift in natural product research: from purely activity-guided isolation toward mechanistic biosynthetic studies. Its identification facilitated the genetic characterization of angucycline pathways, revealing conserved enzymatic logic in oxidative tailoring and glycosylation [3] [9].
Table 1: Key Historical Milestones in Urdamycinone B Research
Year | Event | Significance |
---|---|---|
1980s | Isolation from Streptomyces fradiae | First structural characterization of urdamycin glycosides and their aglycones |
1990s | Biosynthetic gene cluster identification | Revealed type II PKS machinery and post-PKS tailoring enzymes |
2010s | Heterologous production in model streptomycetes | Enabled pathway engineering and analog generation |
2020s | Discovery in marine-derived Streptomyces ardesiacus | Expanded known taxonomic and ecological sources |
Urdamycinone B is predominantly biosynthesized by soil-dwelling and marine Streptomyces species, reflecting the genus’s unparalleled capacity for polyketide assembly. Genome mining of producers like Streptomyces fradiae and Streptomyces cyanogenus S136 has revealed conserved biosynthetic gene clusters (BGCs) spanning 30–50 kb. These BGCs encode:
Marine-derived strains like Streptomyces ardesiacus 156VN-095 exhibit modified urdamycinone B production under saline conditions, suggesting ecological niche adaptation. Notably, Streptomyces sp. MBT84 increases angucycline yield in response to catechol moieties—environmental signals mimicking plant-derived phenolics or host stress hormones—highlighting regulatory interplay between environmental cues and pathway induction [7] [10].
Table 2: Streptomyces Species Producing Urdamycinone B and Derivatives
Species | Isolation Source | Identified Compounds | Reference |
---|---|---|---|
Streptomyces fradiae | Terrestrial soil | Urdamycin A, B, E; Urdamycinone B | [3] [7] |
Streptomyces cyanogenus S136 | Plant rhizosphere | Landomycins; Urdamycinone B analogs | [4] |
Streptomyces ardesiacus | Marine sediment (Nha Trang Bay) | Urdamycin W, X; Urdamycinone B | [7] |
Streptomyces sp. P01 | Freshwater lake sediment | Balmoralmycin; Related angucycline aglycones | [2] |
Urdamycinone B belongs to the urdamycin-type angucyclines (UTA), distinguished by a C-9 glycosidic linkage to deoxy-sugars (e.g., D-olivose) and absence of angular oxygenations at C-1/C-11. Its tetracyclic core features:
Structurally, it serves as the aglycone precursor for complex glycosides like urdamycin A (bearing a trisaccharide chain) and galtamycin C. Compared to linear anthracyclines (e.g., doxorubicin), urdamycinone B’s angular topology enhances stereochemical complexity and influences DNA-intercalation properties. Recent studies classify it as a "biosynthetic hub" for oxidative diversification:
Table 3: Structural and Functional Classification of Urdamycinone B Relatives
Structural Class | Key Features | Representatives | Bioactivity |
---|---|---|---|
Simple aglycones | No sugar attachments; minimal oxygenation | Urdamycinone B, Tetrangulol | Moderate cytotoxicity |
C-Glycosides | Deoxy-sugar (e.g., D-olivose) at C-9 | Aquayamycin, Galtamycin C | Antibacterial, Antitumor |
Lactonized angucyclines | Cleaved D-ring with lactone functionality | Urdamycin L, Balmoralmycin | Enhanced antitumor activity |
Halogenated derivatives | Chlorine/bromine at C-3 or C-8 | Chlorinated urdamycinones | Improved bioactivity spectrum |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7